molecular formula C8H8F2O B062040 3,4-Difluorophenetole CAS No. 163848-46-2

3,4-Difluorophenetole

Cat. No.: B062040
CAS No.: 163848-46-2
M. Wt: 158.14 g/mol
InChI Key: DZIMITACCINBLU-UHFFFAOYSA-N
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Description

4-Ethoxy-1,2-difluorobenzene is an organic compound with the molecular formula C8H8F2O. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an ethoxy group (C2H5O-). This compound is used in various fields, including specialty chemicals and scientific research .

Scientific Research Applications

4-Ethoxy-1,2-difluorobenzene has several applications in scientific research:

Safety and Hazards

4-Ethoxy-1,2-difluorobenzene is classified as a warning under the GHS07 pictogram. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in electrophilic aromatic substitution reactions This suggests that it may interact with enzymes, proteins, and other biomolecules that can facilitate or undergo such reactions

Cellular Effects

Given its potential to participate in electrophilic aromatic substitution reactions , it may influence cell function by interacting with various cellular components

Molecular Mechanism

It is known to participate in electrophilic aromatic substitution reactions , which suggests it may bind to biomolecules and influence their function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,2-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1,2-difluorobenzene with ethyl alcohol in the presence of a catalyst, such as aluminum chloride (AlCl3), under controlled temperature conditions . Another method involves the use of diazonium salts, where 2,4-difluoroaniline is diazotized and then reacted with ethyl alcohol to form the desired product .

Industrial Production Methods

Industrial production of 4-Ethoxy-1,2-difluorobenzene often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,2-difluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

Major Products Formed

    Halogenation: 4-Ethoxy-1,2-difluoro-3-bromobenzene or 4-Ethoxy-1,2-difluoro-3-chlorobenzene.

    Nitration: 4-Ethoxy-1,2-difluoro-3-nitrobenzene.

    Oxidation: 4-Ethoxy-1,2-difluoroquinone.

    Reduction: 4-Ethoxy-1,2-difluorohydroquinone.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-1,2-difluorobenzene is unique due to the presence of both an ethoxy group and two fluorine atoms on the benzene ring. This combination of substituents significantly influences its chemical reactivity and the types of reactions it can undergo. The ethoxy group increases the electron density on the ring, while the fluorine atoms provide steric hindrance and affect the compound’s overall stability .

Properties

IUPAC Name

4-ethoxy-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIMITACCINBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378935
Record name 4-ethoxy-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163848-46-2
Record name 4-ethoxy-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,4-difluoro-phenol (10 g, 77 mmol) in N,N-dimethylformamide (50 mL) was added potassium carbonate (20 g, 145 mmol) and iodoethane (50 g, 320 mmol, Aldrich). The reaction mixture was heated at refluxing for 48 h. The crude was cooled to room temperature and filtered through a short pad of celite. The filtrate was concentrated and the residue was purified by chromatography (EtOAc:Hexanes=1:8) to give 4-ethoxy-1,2-difluoro-benzene as colorless oil (Yield 11 g, 90%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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